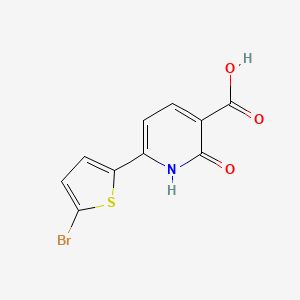
6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
説明
The compound “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid” is likely to be an organic compound containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxylic acid group (-COOH), and a bromothiophene group (a five-membered ring containing four carbon atoms, one sulfur atom, and a bromine atom attached). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromothiophene group, and the addition of the carboxylic acid group. The exact methods would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromine atom could potentially be replaced by other groups in a substitution reaction, and the carboxylic acid group could react with bases or other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .科学的研究の応用
Application
The compound is potentially useful in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Method
The SM coupling uses organoboron reagents and palladium catalysts to couple two organic groups . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Results
The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Synthesis of Thieno [3,2-b]thiophene Derivatives
Application
Thieno [3,2-b]thiophene derivatives, which are synthesized using compounds like “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid”, are promising candidates for p-type organic semiconductor applications .
Method
Compounds were synthesized by the organometallic Suzuki coupling of 2,5-bis (5-bromo-thiophen-2-yl)thieno [3,2-b]thiophene and the appropriate arylboronic acid using Pd (PPh 3) 4 in refluxing THF .
Results
Optical measurements and thermal analysis revealed that these compounds are promising candidates for p-type organic semiconductor applications .
3. Synthesis of Biaryl Motif
Application
The compound could potentially be used in the synthesis of biaryl motifs, which are key structural components in many pharmaceutical compounds .
Method
The synthesis of biaryl motifs often involves the use of Suzuki–Miyaura coupling, which can couple arylboronic acids with aryl halides . This reaction is often used in the synthesis of pharmaceutical compounds due to its mild reaction conditions and functional group tolerance .
Results
The synthesis of biaryl motifs using Suzuki–Miyaura coupling has been successfully applied in the manufacture of pharmaceutical compounds, with more than 1000 tonnes per year being produced .
4. Synthesis of Pyrene-Based Metal Organic Frameworks
Application
Compounds similar to “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid” could potentially be used in the synthesis of pyrene-based metal organic frameworks (MOFs), which have a wide range of applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .
Method
The synthesis of pyrene-based MOFs often involves the use of Suzuki–Miyaura coupling to link pyrene-based molecules with metal ions .
Results
Pyrene-based MOFs have shown promising results in a variety of applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .
5. Kinetic Analysis of Boron Reagents
Application
The compound could potentially be used in kinetic analysis of boron reagents in Suzuki–Miyaura coupling . This analysis is important for understanding the reactivity of different boron reagents and optimizing the conditions for Suzuki–Miyaura coupling .
Method
The kinetic analysis involves conducting a competition between different boron reagents for a limiting reactant . The reactivity of each boron reagent is then determined based on the proportion of the product that contains its label .
Results
The kinetic analysis has shown that boronic acids are the most reactive species in Suzuki–Miyaura coupling, even when their proportion is very small .
6. Photophysical Properties Investigation
Application
Compounds similar to “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid” could potentially be used in investigating the photophysical properties of organic compounds . This is important for understanding the optical and electronic properties of these compounds .
Method
The investigation involves measuring the visible absorption bands of the compound in different solvents . The compound’s fluorescence in solution is also measured .
Results
The investigation has revealed specific visible absorption bands for the compound in propylene carbonate . The compound was also found to be fluorescent in solution .
Safety And Hazards
特性
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3S/c11-8-4-3-7(16-8)6-2-1-5(10(14)15)9(13)12-6/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZRWLLRXWDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169522 | |
| Record name | 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid | |
CAS RN |
1204296-56-9 | |
| Record name | 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-bromothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



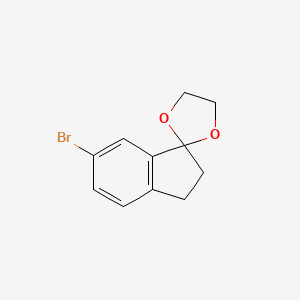
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)
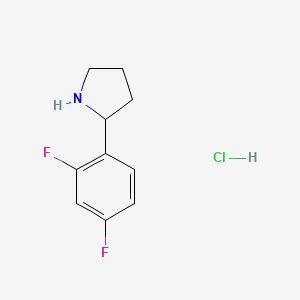
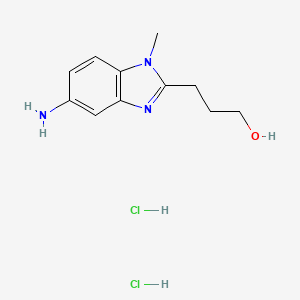
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)
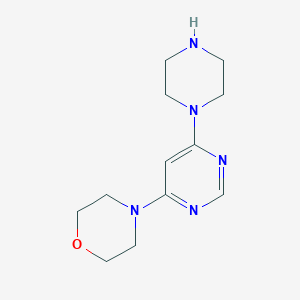
![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
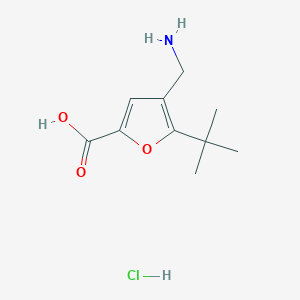
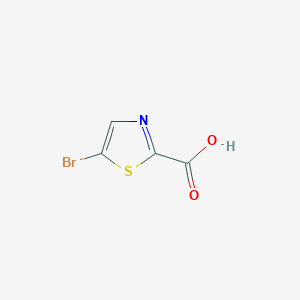
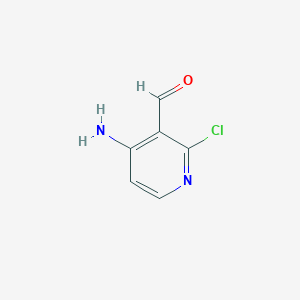
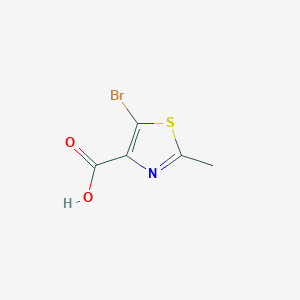
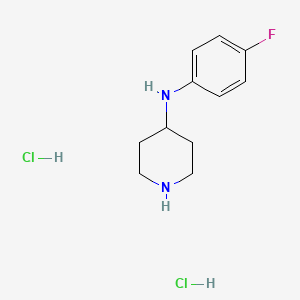
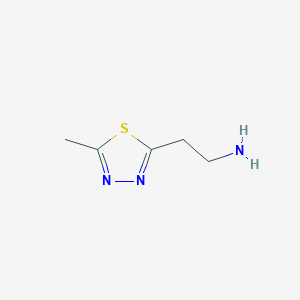
![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)